molecular formula C11H14N2O B11944974 4-Ethyl-4-phenyl-2-imidazolidinone CAS No. 5062-78-2

4-Ethyl-4-phenyl-2-imidazolidinone

Cat. No.: B11944974
CAS No.: 5062-78-2
M. Wt: 190.24 g/mol
InChI Key: BEYJAJJRSHXPMV-UHFFFAOYSA-N
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Description

4-Ethyl-4-phenyl-2-imidazolidinone is a heterocyclic compound with the molecular formula C11H14N2O It belongs to the class of imidazolidinones, which are five-membered ring structures containing two nitrogen atoms and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-phenyl-2-imidazolidinone typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . This method provides a straightforward route to the desired imidazolidinone structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-4-phenyl-2-imidazolidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazolidinone ring.

    Substitution: Substitution reactions can introduce different substituents on the nitrogen or carbon atoms of the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-Ethyl-4-phenyl-2-imidazolidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-phenyl-2-imidazolidinone involves its ability to form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

  • 4-Phenyl-4-propyl-2-imidazolidinone
  • 1-(4-Methylphenyl)-2-imidazolidinone
  • 3-Phenyl-2-thioxo-4-imidazolidinone
  • 1,3-Diphenyl-2-thioxo-4-imidazolidinone

Comparison: 4-Ethyl-4-phenyl-2-imidazolidinone is unique due to its specific ethyl and phenyl substituents, which can influence its reactivity and interactions compared to other imidazolidinones. The presence of these substituents can affect the compound’s steric and electronic properties, making it suitable for specific applications where other imidazolidinones may not be as effective .

Properties

CAS No.

5062-78-2

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-ethyl-4-phenylimidazolidin-2-one

InChI

InChI=1S/C11H14N2O/c1-2-11(8-12-10(14)13-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13,14)

InChI Key

BEYJAJJRSHXPMV-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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